Product packaging for APG-1252(Cat. No.:)

APG-1252

Cat. No.: B1574548
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Apoptosis Pathways in Disease Pathogenesis

Apoptosis, a form of programmed cell death, is a fundamental physiological process vital for maintaining cellular homeostasis, normal development, and combating various diseases. lubio.chencyclopedia.pubersnet.org It ensures the orderly removal of unwanted or damaged cells, playing a crucial role in tissue balance. lubio.chersnet.org However, dysregulation of apoptotic pathways is a hallmark of numerous diseases, most notably cancer. lubio.chencyclopedia.pubersnet.orgbiomolther.orgwikipedia.orgmdpi.com

In cancer, insufficient activation of apoptosis allows malignant cells to persist, proliferate uncontrollably, and evade natural death signals, contributing to tumor progression, metastasis, and resistance to conventional therapies. lubio.chencyclopedia.pubersnet.orgwikipedia.org Conversely, excessive apoptosis can lead to degenerative disorders and tissue damage. lubio.chencyclopedia.pub Given its critical role in disease pathogenesis, modulating apoptosis pathways has emerged as a compelling strategy for therapeutic intervention, particularly in oncology. lubio.chencyclopedia.pubmdpi.com

Overview of BCL-2 Family Proteins as Therapeutic Targets

The BCL-2 protein family stands as a central regulator of the intrinsic (mitochondrial) apoptotic pathway, acting as a critical determinant of cellular fate. biomolther.orgbloodcancerstoday.comnih.gov This family comprises both anti-apoptotic (pro-survival) and pro-apoptotic (pro-death) members. Key anti-apoptotic proteins include BCL-2, BCL-xL, MCL-1, BCL-w, and BFL1/A1, while pro-apoptotic members include BAX, BAK, BIM, BID, PUMA, BAD, NOXA, and HRK. biomolther.orgbloodcancerstoday.comnih.govnih.govaacrjournals.orgmedchemexpress.complos.orgbiorxiv.orgmdpi.combiorxiv.org

Anti-apoptotic BCL-2 family proteins prevent apoptosis by sequestering pro-apoptotic proteins, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP), a crucial step in the apoptotic cascade that leads to the release of cytochrome c and subsequent caspase activation. bloodcancerstoday.comnih.govnih.govplos.orgbiorxiv.orgspandidos-publications.com The overexpression of these anti-apoptotic proteins, such as BCL-2, BCL-xL, and MCL-1, is frequently observed in various cancers. biomolther.orgmdpi.combloodcancerstoday.comnih.govaacrjournals.orgmedchemexpress.complos.orgmdpi.com This overexpression allows cancer cells to evade programmed cell death and contributes significantly to drug resistance, making these proteins highly attractive targets for novel therapeutic interventions. biomolther.orgmdpi.combloodcancerstoday.comnih.govaacrjournals.orgmedchemexpress.complos.orgmdpi.com Inhibiting these pro-survival proteins can effectively re-sensitize cancer cells to apoptotic stimuli and restore the cell death program. mdpi.comnih.gov

Evolution of BH3 Mimetics in Targeted Therapy Research

The understanding of the BCL-2 family's role in apoptosis led to the development of BH3 mimetics – a class of small molecules designed to mimic the pro-apoptotic BH3-only proteins. biomolther.orgmdpi.comnih.govmdpi.combiorxiv.orgaacrjournals.org These compounds function by binding to the hydrophobic grooves of anti-apoptotic BCL-2 family proteins, displacing their pro-apoptotic counterparts, and thereby neutralizing their survival-promoting functions to induce MOMP and BAX/BAK-dependent apoptosis. biomolther.orgnih.govmedchemexpress.complos.orgmdpi.combiorxiv.orgspandidos-publications.comguidetopharmacology.org

Early advancements in this field include ABT-737, the first on-target specific BH3 mimetic, which inhibited BCL-2, BCL-xL, and BCL-w. nih.govaacrjournals.orgmdpi.comaacrjournals.orgmonash.edu Its orally bioavailable analogue, ABT-263 (navitoclax), demonstrated promising results in various blood cancers, particularly chronic lymphocytic leukemia (CLL). bloodcancerstoday.comnih.govmdpi.commonash.edu However, a significant limitation of navitoclax (B1683852) was the dose-limiting thrombocytopenia, an on-target toxicity resulting from the inhibition of BCL-xL, which is crucial for platelet survival. bloodcancerstoday.comnih.govmonash.eduacs.orgasco.org

To overcome this challenge, second-generation BH3 mimetics were developed. A notable example is venetoclax (B612062) (ABT-199), a highly selective BCL-2 inhibitor. bloodcancerstoday.comnih.govnih.govmdpi.combiorxiv.orgacs.org Venetoclax has achieved remarkable clinical success, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), by selectively targeting BCL-2 and largely avoiding the BCL-xL-mediated platelet toxicity. bloodcancerstoday.comnih.govnih.govmdpi.combiorxiv.orgacs.org Despite the success of BCL-2 selective inhibitors, resistance mechanisms, often involving the upregulation of other anti-apoptotic proteins like BCL-xL or MCL-1, highlight the need for broader inhibition strategies. medchemexpress.comnih.govaacrjournals.org

Rationale for Dual BCL-2/BCL-xL Inhibition Strategy with APG-1252

The emergence of resistance to BCL-2 selective inhibitors, often driven by the overexpression of BCL-xL, underscores the rationale for developing dual BCL-2/BCL-xL inhibitors. medchemexpress.comnih.govaacrjournals.org Such a strategy aims to broaden therapeutic activity and circumvent resistance mechanisms that rely on the compensatory upregulation of either protein. aacrjournals.orgplos.orgnih.govaacrjournals.orgresearchgate.net

This compound (pelcitoclax) is a second-generation BH3 mimetic developed to potently inhibit both BCL-2 and BCL-xL. nih.govbiorxiv.orgasco.orgaacrjournals.orgresearchgate.netmdpi.com A key innovation in this compound's design is its formulation as a prodrug. biorxiv.orgacs.orgasco.orgaacrjournals.orgresearchgate.netnih.gov This prodrug, this compound, is converted in vivo into its active metabolite, this compound-M1. medchemexpress.combiorxiv.orgspandidos-publications.comguidetopharmacology.orgaacrjournals.orgresearchgate.netnih.govportlandpress.com This prodrug strategy is designed to minimize the on-target platelet toxicity typically associated with BCL-xL inhibition, as this compound-M1 demonstrates significantly higher levels in tumors compared to plasma. biorxiv.orgaacrjournals.orgresearchgate.net

Preclinical studies have shown that this compound-M1 exhibits high binding affinity for both BCL-2 and BCL-xL, while having substantially less affinity for MCL-1. medchemexpress.comnih.gov This selective dual inhibition profile is intended to restore apoptosis in cancer cells that are dependent on either BCL-2 or BCL-xL for survival. medchemexpress.comnih.gov

Detailed research findings illustrate this compound's potent antitumor effects across various cancer models. For instance, this compound-M1 has demonstrated antiproliferative and apoptogenic activity in gastric cancer cell lines. In AGS and N87 gastric cancer cells, the half-maximal inhibitory concentration (IC50) values for this compound-M1 were 1.146 ± 0.56 μmol/L and 0.9007 ± 0.23 μmol/L, respectively. nih.gov

Cell LineIC50 (μmol/L) for this compound-M1
AGS (Gastric Cancer)1.146 ± 0.56 nih.gov
N87 (Gastric Cancer)0.9007 ± 0.23 nih.gov

In leukemia cell lines, this compound-12A (another designation for this compound-M1) inhibited cell proliferation in a time- and dose-dependent manner, with IC50 values ranging from <100 nM to >1000 nM, and MV4-11 being the most sensitive cell line. spandidos-publications.com

Leukemia Cell LineIC50 Range (nM) for this compound-12A
MV4-11<100 spandidos-publications.com
Other leukemia cell lines (e.g., HL-60)<100 to >1000 spandidos-publications.com

Mechanistically, this compound-M1 induces apoptosis by disrupting BCL-xL:BIM and BCL-xL:PUMA complexes, leading to BAX/BAK-dependent and caspase-mediated cell death, evidenced by cytochrome c release, caspase-3 activation, and PARP-1 cleavage. medchemexpress.comspandidos-publications.comaacrjournals.orgnih.govnih.govnih.gov Preclinical studies in xenograft models of small cell lung cancer (SCLC), colon, breast, acute lymphocytic leukemia (ALL), gastric cancer, and acute myeloid leukemia (AML) have shown that this compound alone can achieve complete and persistent tumor regression. medchemexpress.comspandidos-publications.comresearchgate.netmdpi.comnih.govnih.govmycancergenome.org Furthermore, this compound has demonstrated strong synergy when combined with various chemotherapeutic agents, enhancing their antitumor activity by mechanisms such as downregulating MCL-1 or blocking signaling pathways like phospho-JAK-2/STAT3/MCL-1 and phospho-AKT/GSK-3β/MCL-1. nih.govmedchemexpress.comaacrjournals.orgmdpi.comnih.govmycancergenome.orgscilit.com These findings support the broad therapeutic potential of this compound as a single agent and in combination with other anticancer drugs. medchemexpress.commdpi.commycancergenome.org

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APG-1252;  APG1252;  APG 1252;  BM-1251;  BM 1251;  BM1251; 

Origin of Product

United States

Molecular and Cellular Pharmacology of Apg 1252

Mechanism of Action: Dual BCL-2 and BCL-xL Inhibition by APG-1252 and its Active Metabolite

This compound functions as a BCL-2 homology (BH)-3 mimetic, specifically binding to and inhibiting the activity of pro-survival proteins BCL-2 and BCL-xL. This dual inhibition is crucial for overcoming apoptotic evasion, a hallmark of many cancers aacrjournals.orgnih.govresearchgate.net.

This compound (Pelcitoclax) is characterized as a dual BCL-2/BCL-xL inhibitor aacrjournals.orgresearchgate.netprobechem.com. Preclinical studies indicate that this compound-M1 (Pelcitoclax-M1) binds to both BCL-2 and BCL-xL with high affinity, reported to be in the sub-nanomolar range (Ki < 1 nM) spandidos-publications.comresearchgate.net. More specifically, this compound-M1 has reported Ki values of 134 nM for BCL-xL and 450 nM for BCL-2 medchemexpress.com. Importantly, this compound and its active metabolite demonstrate specificity by showing no binding to MCL-1 or BFL-1 aacrjournals.org.

Table 1: Binding Affinities (Ki) of this compound-M1 for BCL-2 Family Proteins

Protein TargetKi (nM)Reference
BCL-xL134 medchemexpress.com
BCL-2450 medchemexpress.com
MCL-1No binding aacrjournals.org
BFL-1No binding aacrjournals.org

The inhibitory action of this compound and its active metabolite, this compound-M1, leads to the disruption of interactions between anti-apoptotic BCL-xL and pro-apoptotic BH3-only proteins such as BIM and PUMA (p53 upregulated modulator of apoptosis) aacrjournals.orgresearchgate.netnih.govaacrjournals.org. This disruption effectively liberates BIM and PUMA, allowing them to initiate the apoptotic cascade aacrjournals.org. This mechanism has been observed in various cancer models, including lung and gastric cancer patient-derived xenograft (PDX) models aacrjournals.orgnih.gov.

The disruption of BCL-2 and BCL-xL by this compound and this compound-M1 culminates in the activation of the pro-apoptotic effector proteins BAX and BAK aacrjournals.orgnih.gov. Pelcitoclax (B1192169) (this compound) and its active metabolite induce strong BAX/BAK-dependent antiproliferative and apoptogenic activity in various cancer cell lines aacrjournals.orgnih.gov. Specifically, this compound-M1 has been shown to induce Bax-dependent cancer cell apoptosis researchgate.netguidetopharmacology.orgnih.gov. Mechanistic studies have demonstrated that this compound and this compound-M1 disrupt the complex of BCL-xL/BAX and BCL-xL/BAK, thereby liberating these pro-apoptotic proteins to activate downstream apoptosis pathways ashpublications.org.

The induction of apoptosis by this compound-M1 is a caspase-mediated process involving the intrinsic mitochondrial pathway aacrjournals.orgspandidos-publications.comnih.gov. Treatment with this compound-M1 leads to the activation of caspases, notably caspase-3/7 aacrjournals.orgscilit.com and caspase-9, and the cleavage of Poly-ADP Ribose Polymerase-1 (PARP-1) spandidos-publications.commedchemexpress.comashpublications.orgnih.gov. A critical step in this pathway is the mitochondrial outer membrane permeabilization (MOMP), which facilitates the release of cytochrome c from the mitochondria into the cytoplasm spandidos-publications.commedchemexpress.comnih.govresearchgate.net. The release of cytochrome c is a crucial signal for the subsequent activation of the caspase cascade spandidos-publications.comnih.gov. Furthermore, studies suggest that caspase-8 activation induced by this compound-M1 is likely secondary to Bax-dependent activation of caspase-3, which then further facilitates the mitochondrial apoptotic signaling pathway, enhancing apoptotic cell death nih.govresearchgate.net.

Prodrug Conversion and Pharmacological Implications of this compound

This compound (Pelcitoclax) is strategically designed as a prodrug, a characteristic that significantly influences its pharmacological profile and therapeutic index.

This compound undergoes in vivo conversion to its more pharmacologically active metabolite, this compound-M1, also known as Pelcitoclax-M1, APG-1244, or BM-1244 aacrjournals.orgprobechem.comspandidos-publications.comresearchgate.netguidetopharmacology.orgnih.govnih.govmedchemexpress.com. This metabolic conversion is a key aspect of this compound's design. The active metabolite, this compound-M1, demonstrates significantly higher potency in cell-based assays compared to the parent compound, often being 4 to 10 times more active aacrjournals.orgprobechem.comresearchgate.net. For instance, in the human SCLC cell line NCI-H146, the IC50 value for this compound-M1 was 0.009 µmol/L, while for pelcitoclax (this compound) it was 0.247 µmol/L aacrjournals.org.

Table 2: Comparative IC50 Values (Cell Proliferation Inhibition) in NCI-H146 SCLC Cell Line

CompoundIC50 (µmol/L)Reference
This compound0.247 aacrjournals.org
This compound-M10.009 aacrjournals.org
Navitoclax (B1683852)0.050 aacrjournals.org

A notable pharmacological implication of this prodrug strategy is the differential conversion rate in various tissues. The transformation of this compound to this compound-M1 is significantly higher in tumor tissues compared to plasma, with a reported 16-fold increase (22% in tumors vs. 1.3% in plasma) aacrjournals.orgashpublications.org. This disparity is attributed to higher expression and activity of esterases in tumor tissues aacrjournals.org. This localized activation of the prodrug is designed to maximize anti-tumor efficacy at the target site while minimizing systemic exposure to the highly potent active metabolite, thereby reducing on-target toxicities, such as platelet toxicity, which is a common concern with BCL-xL inhibition aacrjournals.orgashpublications.orgascentage.com.

Comparative Biological Activity of Parent Compound and Active Metabolite (this compound-M1)

This compound-M1 demonstrates significantly greater cellular potency compared to its parent compound, this compound researchgate.netprobechem.comaacrjournals.orgresearchgate.net. In cellular proliferation assays, this compound-M1 was observed to be 4 to 9 times more potent than pelcitoclax in small cell lung cancer (SCLC) cell lines, specifically H146 and H1963 aacrjournals.org. Furthermore, in a panel of SCLC cell lines, this compound was found to be more than 10 times less active than this compound-M1 in cell growth assays probechem.com.

The comparative cellular activity in SCLC cell lines is summarized in the table below:

CompoundCell Line (SCLC)IC₅₀ (µM)Reference
This compoundNCI-H1460.247 aacrjournals.org
This compound-M1NCI-H1460.009 aacrjournals.org
This compoundNCI-H1963>10 aacrjournals.org
This compound-M1NCI-H19631-10 aacrjournals.org

Differential Tissue Distribution and Active Metabolite Concentration in Preclinical Models

A key aspect of this compound's design is its prodrug strategy, which influences its tissue distribution and the concentration of its active metabolite. After administration, pelcitoclax (this compound) undergoes conversion to this compound-M1, with the concentration of this compound-M1 being approximately 16-fold higher in tumor tissues compared to plasma aacrjournals.orgbiorxiv.org. This preferential accumulation of the active metabolite in tumors is attributed to the elevated expression and activity of esterases within tumor tissues relative to plasma aacrjournals.org. This strategic design aims to mitigate potential on-target platelet toxicity that could arise from direct Bcl-xL inhibition by the active metabolite aacrjournals.orgbiorxiv.org.

In preclinical animal models, this compound demonstrates a prolonged half-life. Specifically, it has a half-life of 127 hours in plasma and 25.2 hours in tumor tissues aacrjournals.org. This sustained presence in tumor tissues contributes to its therapeutic potential.

Preclinical Efficacy and Therapeutic Potential of Apg 1252

In Vitro Anti-proliferative and Apoptogenic Activity of APG-1252 in Cancer Cell Lines

This compound and its active metabolite, this compound-M1, have exhibited strong BAX/BAK-dependent and caspase-mediated antiproliferative and apoptogenic activity across a range of cancer cell lines. aacrjournals.orgresearchgate.netresearchgate.net

Leukemia Cell Lines (e.g., Acute Myeloid Leukemia)

This compound-12A has shown potent growth inhibition in various leukemia cell lines, including HL-60, MOLM-13, MV4-11, THP-1, and U937. spandidos-publications.com The viability of these cell lines decreased significantly in a time- and dose-dependent manner following treatment. spandidos-publications.com MV4-11 was identified as the most sensitive cell line, with IC50 values for this compound-12A ranging from less than 100 nM to over 1000 nM across the tested lines. spandidos-publications.com Mechanistic studies revealed that this compound-12A induces mitochondria-dependent apoptosis by promoting cytochrome c release, PARP cleavage, and caspase activation in HL-60 cells. spandidos-publications.comnih.gov The level of BCL-2 protein was found to be linked to the sensitivity of these cell lines to this compound-12A. spandidos-publications.comnih.gov

Table 1: In Vitro Anti-proliferative Activity of this compound-12A in Leukemia Cell Lines

Cell LineIC50 Range (nM)Most Sensitive
HL-60<100 to >1000No
MOLM-13<100 to >1000No
MV4-11<100 to >1000Yes
THP-1<100 to >1000No
U937<100 to >1000No

Small Cell Lung Cancer (SCLC) Cell Lines

In a panel of human SCLC cell lines, this compound and its active metabolite this compound-M1 demonstrated growth-inhibitory activities. aacrjournals.org The human SCLC cell line NCI-H146 was particularly sensitive, with IC50 values of 0.247 µmol/L for pelcitoclax (B1192169) (this compound), 0.009 µmol/L for this compound-M1, and 0.050 µmol/L for navitoclax (B1683852). aacrjournals.org this compound-M1 treatment led to caspase-3/7 activation in SCLC cell lines such as NCI-H446, NCI-H69, and NCI-H146. aacrjournals.org The sensitivity of SCLC cell lines to this compound, with sub-µM or nM IC50 values, correlated with higher expression levels of BCL-2/BCL-xL, BIM, and/or PUMA, but lower levels of MCL-1. researchgate.netaacrjournals.org Conversely, resistant cell lines either lacked BCL-2/BCL-xL protein or exhibited higher MCL-1 levels. researchgate.netaacrjournals.org Combination studies showed that this compound-M1, when combined with paclitaxel (B517696), significantly enhanced growth inhibition in SCLC cell lines NCI-H146, NCI-H69, and NCI-H446, demonstrating synergistic antiproliferative effects. aacrjournals.org

Table 2: IC50 Values of this compound, this compound-M1, and Navitoclax in NCI-H146 SCLC Cell Line

CompoundIC50 (µmol/L)
This compound0.247
This compound-M10.009
Navitoclax0.050

Gastric Cancer Cell Lines

This compound-M1 has been investigated for its anti-cancer effects in human gastric cancer cell lines, including AGS, NCI-N87, HGC-27, SGC7901, BGC823, MKN45, and NUGC3. aacrjournals.orgaacrjournals.orgnih.gov this compound-M1 inhibited the proliferation of gastric cancer cell lines and increased the protein expression of the apoptosis signaling pathway, without inducing cell-cycle arrest. aacrjournals.orgnih.gov Specifically, this compound-M1 was effective in AGS and N87 cells, which express high levels of BCL-2 and the proapoptotic protein BAX, leading to apoptosis. nih.gov The IC50 values for this compound-M1 were 1.146 µM for AGS and 0.9007 µM for N87 cells. medchemexpress.com The compound induced apoptosis in a concentration- and time-dependent manner in AGS and N87 cells, as evidenced by Western blot, JC-1, and flow cytometry. nih.gov Furthermore, the combination of this compound-M1 with 5-fluorouracil (B62378) (5-FU) resulted in increased accumulation of apoptotic proteins such as PARP and cleaved caspase-3, indicating enhanced chemosensitivity. aacrjournals.orgnih.gov For instance, in AGS cells, the combination treatment led to 54% apoptotic cells, compared to approximately 22% for this compound-M1 alone and 15% for 5-FU alone. nih.gov Similarly, in N87 cells, the combination resulted in 46% apoptotic cells, versus 24% for this compound-M1 alone and 18% for 5-FU alone. nih.gov

Table 3: Apoptosis Rates in Gastric Cancer Cell Lines with this compound-M1 and 5-FU

Cell LineTreatment GroupApoptosis Rate (%)
AGSThis compound-M1 alone~22
AGS5-FU alone~15
AGSCombination54
N87This compound-M1 alone24
N875-FU alone18
N87Combination46

Nasopharyngeal Carcinoma (NPC) Cell Lines

This compound-M1 demonstrated moderate antitumor activity against NPC cell lines, including CNE2, HNE1, and TW03. nih.gov The IC50 values for this compound-M1 were 9.672 µM for CNE2, 8.346 µM for HNE1, and 10.042 µM for TW03 cells. nih.gov Crucially, this compound-M1 significantly enhanced the ability of gemcitabine (B846) to promote NPC cell apoptosis and suppress invasion, migration, and proliferation. nih.gov The combined treatment of this compound-M1 and gemcitabine resulted in significantly increased apoptosis compared to either drug alone. nih.gov This synergistic effect was attributed to the activation of caspase-dependent pathways and the blocking of the phospho (p)-JAK-2/STAT3/MCL-1 signaling pathway. nih.gov

Colorectal Cancer (CRC) Cell Lines

This compound-M1 has been shown to decrease the survival and induce apoptosis in sensitive CRC cell lines, such as HCC2998, HCT116, and SW480. medchemexpress.comresearchgate.net The efficacy of this compound-M1 in CRC cells is critically impacted by MCL-1 levels, with cells expressing relatively low levels of MCL-1 showing higher sensitivity. researchgate.netresearchgate.net Overexpression of ectopic MCL-1 in sensitive cells compromised this compound-M1's cell-killing effects, while inhibition of MCL-1 significantly sensitized insensitive cell lines to this compound-M1. researchgate.net this compound-M1 also exhibited synergy with MCL-1 inhibitors (e.g., S63845, AZD5991, APG-3526) and the MEK inhibitor trametinib (B1684009) in a large subset of CRC cell lines, enhancing apoptosis and decreasing cell survival. probechem.comresearchgate.net This synergy was demonstrated by increased cleavage of caspase-3, caspase-8, and PARP, and an increase in annexin (B1180172) V-positive cell populations. researchgate.net

In Vivo Antitumor Activity of this compound in Preclinical Xenograft Models

This compound and its active metabolite this compound-M1 have demonstrated notable antitumor activity in various preclinical xenograft models, often exhibiting enhanced efficacy when combined with other therapeutic agents. aacrjournals.orgspandidos-publications.comashpublications.orgprobechem.comresearchgate.netaacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comnih.govresearchgate.netmycancergenome.orgresearchgate.netresearchgate.netnih.govnih.gov

In small cell lung cancer (SCLC) xenograft models, this compound exhibited potent antitumor activities in models derived from sensitive cell lines. researchgate.netaacrjournals.org Notably, this compound showed potent antitumor activity in the H146 xenograft model, whereas ABT-263 (navitoclax), despite similar in vitro killing ability, failed to inhibit tumor growth in this model. researchgate.netaacrjournals.org The combination of pelcitoclax (this compound) with taxanes (paclitaxel/docetaxel) significantly enhanced in vivo antitumor activity in solid tumor xenograft models, including H146 (SCLC). aacrjournals.org

In gastric cancer xenograft models (e.g., HGC-27, NCI-N87), this compound-M1 demonstrated dose-dependent antitumor activity by inducing apoptosis. aacrjournals.orgaacrjournals.orgnih.gov The combination of this compound-M1 with paclitaxel or 5-FU achieved greater tumor growth inhibition compared to single agents. aacrjournals.orgaacrjournals.orgnih.gov For instance, in the HGC-27 xenograft model, while paclitaxel modestly inhibited tumor growth (T/C values of 50%), the combination with this compound-M1 achieved greater tumor growth inhibition, with T/C values of 20%. aacrjournals.org The combined group showed more obvious inhibition of xenograft tumor growth and remarkably decreased Ki-67 levels. nih.gov

This compound also showed promising antitumor effects in Natural Killer/T-cell Lymphoma (NK/TCL) xenograft models. ashpublications.org In an SNK-6 xenograft model, administration of this compound resulted in significant antitumor effects, with tumor growth rate (T/C%) values ranging from 13.7% to 30.7%. ashpublications.org The transformation of this compound to this compound-M1 was significantly higher in tumor tissues compared to plasma, suggesting a mechanism to reduce platelet toxicity. ashpublications.org

Preclinical studies have also indicated that this compound alone achieves complete and persistent tumor regression in multiple tumor xenograft models, including those for colon cancer and acute lymphocytic leukemia (ALL). mycancergenome.org this compound-M1 has also exhibited remarkable antitumor activity in acute myeloid leukemia xenograft models. medchemexpress.comresearchgate.net Furthermore, this compound plus gemcitabine exhibited remarkable antitumor activity in nasopharyngeal carcinoma (NPC) xenograft models, significantly promoting the anticancer activity of gemcitabine. probechem.comnih.govnih.gov This was supported by decreased Ki-67 levels in tumor sections from mice treated with the combination. nih.gov

Evaluation of this compound in Specific Preclinical Disease Models

Nasopharyngeal Carcinoma Models

Preclinical investigations have highlighted the therapeutic potential of this compound in nasopharyngeal carcinoma (NPC). This compound-M1, the active metabolite, demonstrated enhanced antitumor activity against NPC when combined with gemcitabine. nih.govresearchgate.netresearchgate.netascentage.com This synergistic effect was observed to suppress NPC through several mechanistic actions, including the activation of caspase-dependent pathways, the inhibition of the phospho-JAK-2/STAT3/MCL-1 signaling pathway, and the suppression of epithelial-mesenchymal transition (EMT). researchgate.netascentage.com

Further research indicated that the enhanced antitumor effect of the this compound and gemcitabine combination is, in part, dependent on STAT3 signaling. Gene manipulation studies involving STAT3 demonstrated its critical role in modulating the efficacy of this combination therapy, influencing apoptotic rates and cell growth in NPC cell lines such as CNE2 and HNE1. The combination treatment significantly increased tumor apoptosis in these models. researchgate.net

Colorectal Cancer Models

In preclinical colorectal cancer (CRC) models, this compound-M1 has shown significant efficacy, particularly in cell lines characterized by relatively low levels of Myeloid Cell Leukemia-1 (Mcl-1). This compound-M1 effectively decreased the survival of various CRC cell lines, including HCC2998, HCT116, and SW480, by inducing rapid apoptosis. Conversely, cell lines with high Mcl-1 expression, such as HT29, exhibited decreased sensitivity to this compound-M1. nih.govresearchgate.netscribd.com

The mechanism of action in CRC involves the induction of Bax-dependent apoptosis. This process is characterized by the rapid release of cytochrome C and Smac from mitochondria, followed by the cleavage and activation of caspase-3 and PARP. Studies confirmed that the deficiency of Bax in CRC cells abolished this compound-M1's ability to induce apoptosis, underscoring the critical role of Bax in its apoptotic pathway. nih.govresearchgate.net

Furthermore, combining this compound-M1 with an Mcl-1 inhibitor demonstrated synergistic effects. This combination not only decreased cell survival and induced apoptosis in this compound-M1-insensitive CRC cell lines with high Mcl-1 levels but also enhanced these effects in sensitive cell lines. nih.govresearchgate.net

While specific IC50 values for colorectal cancer cell lines were not detailed in the provided snippets, the active metabolite, this compound-M1, exhibited potent inhibitory effects in other gastrointestinal cancer models. For instance, in gastric carcinoma cell lines, this compound-M1 demonstrated IC50 values of 1.146 ± 0.56 μmol/L in AGS cells and 0.9007 ± 0.23 μmol/L in N87 cells, indicating its strong anti-proliferative activity. medchemexpress.comnih.gov

Table 1: Preclinical Efficacy of this compound-M1 in Colorectal and Gastric Cancer Cell Lines

Cancer TypeCell LineSensitivity to this compound-M1Key Findings
Colorectal CarcinomaHCC2998SensitiveDecreased survival, induced rapid apoptosis. nih.gov
HCT116SensitiveDecreased survival, induced rapid apoptosis. nih.gov
SW480SensitiveDecreased survival, induced rapid apoptosis. nih.gov
HT29ResistantHigh Mcl-1 levels correlated with decreased sensitivity. nih.gov
Gastric CarcinomaAGSSensitiveIC50 = 1.146 ± 0.56 μmol/L; induced apoptosis. medchemexpress.comnih.gov
N87SensitiveIC50 = 0.9007 ± 0.23 μmol/L; induced apoptosis. medchemexpress.comnih.gov

Myeloproliferative Neoplasm and Lymphoma Models

This compound has demonstrated broad preclinical efficacy across various hematological malignancies, including myeloproliferative neoplasms (MPNs) and lymphomas. As a dual Bcl-2/Bcl-XL inhibitor, it exhibits potent anti-leukemic activity. mycancergenome.org

Preclinical studies have shown that this compound (also referred to as BM-1252) can achieve complete and persistent tumor regression in multiple tumor xenograft models, including those for acute lymphoblastic leukemia (ALL) and small cell lung cancer (SCLC). mycancergenome.orgresearchgate.netresearchgate.netmedchemexpress.combraintumor.orgascentage.commdpi.com While SCLC is a solid tumor, its inclusion in these studies highlights the broad anti-tumor potential of this compound.

Specifically for lymphomas and MPNs, an albumin nanocomplex formulation of this compound (Nano-1252) has been developed to enhance drug delivery to lymphoid organs while further reducing platelet toxicity. This Nano-1252 formulation exhibited enhanced anticancer efficacy in Mantle Cell Lymphoma (MCL) and Myeloproliferative Neoplasm mouse models. patsnap.com The Nano-1252 complex was shown to reduce the platelet toxicity threshold by fourfold by limiting premature drug release and conversion to its active forms in circulation. patsnap.com

In the context of myelofibrosis, a type of MPN, preclinical data indicates that JAK2-mutant cells are dependent on Bcl-2/Bcl-XL. The combination of a JAK2 inhibitor with a Bcl-2/Bcl-XL inhibitor, such as this compound, was found to overcome cell resistance to the JAK2 inhibitor alone, suggesting a promising therapeutic strategy for this condition. nih.gov

In vitro studies on leukemia cell lines demonstrated that this compound-M1 potently inhibited cell growth in a time- and dose-dependent manner. Five leukemia cell lines—HL-60, MOLM-13, MV4-11, THP-1, and U937—were tested, with MV4-11 identified as the most sensitive. The IC50 values for this compound-M1 across these leukemia cell lines ranged from less than 100 nM to over 1000 nM. spandidos-publications.com

Table 2: Preclinical Efficacy of this compound in Myeloproliferative Neoplasm and Lymphoma Models

Cancer TypeModel/Cell LineKey Preclinical Findings
Acute Lymphoblastic Leukemia (ALL)Xenograft modelsAchieved complete and persistent tumor regression. mycancergenome.orgresearchgate.netresearchgate.netmedchemexpress.combraintumor.orgascentage.commdpi.com
Mantle Cell Lymphoma (MCL)Mouse models (Nano-1252)Enhanced anticancer efficacy with reduced platelet toxicity. patsnap.com
Myeloproliferative Neoplasms (MPNs)Mouse models (Nano-1252)Enhanced anticancer efficacy with reduced platelet toxicity. patsnap.com
MyelofibrosisJAK2-mutant cellsCombination with JAK2 inhibitor overcame resistance. nih.gov
Leukemia Cell LinesHL-60, MOLM-13, MV4-11, THP-1, U937Potent growth inhibition; MV4-11 most sensitive (IC50 range <100 nM to >1000 nM). spandidos-publications.com

Combinatorial Therapeutic Strategies with Apg 1252 in Preclinical Research

Combinations of APG-1252 with Targeted Agents

XPO1 Inhibitors (e.g., Eltanexor)

Preclinical studies have indicated synergistic interactions between this compound and XPO1 inhibitors, such as Eltanexor, in various tumor models guidetopharmacology.orgwikipedia.orgnih.gov. Eltanexor (KPT-8602) is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE) that targets the XPO1 (Exportin 1) protein jkchemical.comwikipedia.orgguidetopharmacology.org. XPO1 is frequently overexpressed in numerous cancers and plays a critical role in mediating the nuclear export of tumor suppressor proteins (TSPs) and other growth regulatory proteins wikipedia.orgguidetoimmunopharmacology.org. By binding to the XPO1 cargo binding site, Eltanexor prevents the XPO1-mediated nuclear export of these proteins, leading to their selective accumulation in the nuclei of tumor cells and promoting antineoplastic activity wikipedia.orgguidetoimmunopharmacology.org. Compared to its first-generation counterpart, selinexor, Eltanexor exhibits lower brain penetration, which may translate to reduced central nervous system-mediated side effects jkchemical.comwikipedia.orggenecards.org.

PI3K Inhibitors (e.g., Copanlisib)

Combinatorial strategies involving this compound and PI3K inhibitors, such as Copanlisib, have also shown promising interactions in preclinical settings guidetopharmacology.orgwikipedia.orgnih.gov. Copanlisib is a pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, demonstrating predominant inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are often expressed in malignant B-cells rcsb.orguni.luuniprot.orgidrblab.netidrblab.netchem960.com. The PI3K/mTOR pathway is critically involved in oncogenic signaling, and its inhibition can lead to tumor cell death idrblab.netidrblab.net. Copanlisib has been shown to induce tumor cell death through apoptosis and inhibit the proliferation of primary malignant B-cell lines rcsb.orgidrblab.net. In gastrointestinal stromal tumor (GIST) preclinical models, single-agent Copanlisib effectively suppressed PI3K pathway activation, leading to decreased cell viability and proliferation in both imatinib-sensitive and -resistant cells, irrespective of KIT mutations idrblab.net.

Downregulation of Anti-apoptotic Proteins (e.g., MCL-1) for Sensitization

The efficacy of this compound, a dual BCL-2/BCL-XL inhibitor, can be significantly enhanced by strategies that downregulate other anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (MCL-1) jkchemical.comnih.govrcsb.orgresearchgate.net. High baseline expression of MCL-1 is associated with resistance to this compound-M1. For instance, paclitaxel (B517696), a common chemotherapeutic agent, has been shown to downregulate MCL-1 protein levels in tumor cells, thereby sensitizing them to this compound-M1 nih.govrcsb.org. This combination has demonstrated enhanced antitumor activity in gastric cancer and small cell lung cancer (SCLC) cell lines nih.gov. Overexpression of ectopic MCL-1 in sensitive cells substantially compromised this compound-M1's cell-killing effects, while inhibition of MCL-1 greatly sensitized insensitive cell lines to this compound-M1, highlighting the critical role of MCL-1 levels in determining cellular response jkchemical.com. The concurrent expression of BCL-xL and MCL-1 in patient samples suggests that a combination treatment targeting both proteins could be more effective in certain neuroendocrine neoplasms (NEN) researchgate.net.

Table 1: Sensitivity of SCLC Cell Lines to this compound and its Metabolite

Cell LineThis compound IC₅₀ (µmol/L)This compound-M1 IC₅₀ (µmol/L)Navitoclax (B1683852) IC₅₀ (µmol/L)
NCI-H1460.247 aacrjournals.org0.009 aacrjournals.org0.050 aacrjournals.org
NCI-H1963>10 aacrjournals.org0.040 aacrjournals.org0.120 aacrjournals.org

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Molecular Mechanisms Underlying Combination Efficacy of this compound

The synergistic anticancer activities observed with this compound in combination therapies are underpinned by several key molecular mechanisms. These include the activation of caspase-dependent apoptotic pathways, the modulation of the JAK-2/STAT3/MCL-1 signaling pathway, and the inhibition of epithelial-mesenchymal transition (EMT) jkchemical.comguidetopharmacology.orgrcsb.orguniprot.org.

Activation of Caspase-Dependent Pathways

This compound and its active metabolite, this compound-M1, induce apoptosis by activating caspase-dependent pathways jkchemical.comguidetopharmacology.orgrcsb.orguniprot.orgnih.govrcsb.org. Mechanistically, these compounds disrupt the complexes formed between anti-apoptotic proteins like BCL-xL and pro-apoptotic proteins such as BCL-2-associated X protein (Bax) and BCL-2 homologous antagonist killer protein (Bak). This disruption liberates Bax and Bak, allowing them to initiate the intrinsic apoptotic cascade. Downstream effects include the release of cytochrome c from mitochondria, followed by the activation and cleavage of executioner caspases, notably caspase-3 and caspase-7, and the cleavage of poly-ADP ribose polymerase-1 (PARP-1) nih.gov. This compound-M1 specifically induces Bax-dependent apoptosis.

Modulation of JAK-2/STAT3/MCL-1 Signaling Pathway

Combination therapies involving this compound have been shown to synergistically suppress tumor growth by blocking the phospho (p)-JAK-2/STAT3/MCL-1 signaling pathway jkchemical.comguidetopharmacology.orgrcsb.orguniprot.org. In nasopharyngeal carcinoma (NPC) cells, for instance, the combination of this compound and gemcitabine (B846) leads to the inactivation of this pathway, which is crucial for tumor cell proliferation, survival, and metabolism rcsb.org. The JAK/STAT signaling pathway, when aberrantly activated, contributes significantly to the emergence and progression of various malignancies, including NPC. By modulating this pathway, this compound combinations contribute to enhanced apoptotic induction and tumor suppression rcsb.org.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Another significant molecular mechanism underlying the combination efficacy of this compound is the inhibition of epithelial-mesenchymal transition (EMT) jkchemical.comguidetopharmacology.orgrcsb.orguniprot.org. EMT is a biological process where cells lose their epithelial characteristics and acquire a mesenchymal phenotype, which is strongly associated with increased tumor cell metastasis and invasiveness rcsb.org. Preclinical studies, particularly with this compound-M1 combined with gemcitabine, have demonstrated a marked synergistic effect on the inhibition of NPC cell EMT rcsb.org. This inhibition is evidenced by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as β-catenin, N-cadherin, ZEB1, Vimentin, and Snail rcsb.org.

Strategies for Optimizing Apg 1252 S Therapeutic Index in Preclinical Development

Prodrug Design Principles for Targeted Delivery and Reduced On-Target Toxicity

A key strategy to overcome Bcl-xL-driven on-target thrombocytopenia was the development of APG-1252 as a prodrug. aacrjournals.orgnih.gov This design represents a targeted chemical approach to optimize drug delivery and reduce systemic toxicity. nih.govnih.gov this compound is a phosphate (B84403) prodrug that is converted in vivo to its highly active metabolite, this compound-M1. nih.govbiorxiv.org

The core principle behind this strategy lies in the differential conversion of the prodrug to its active form in tumor tissues versus circulating blood plasma. aacrjournals.orgresearchgate.net Preclinical research indicates that the transformation of pelcitoclax (B1192169) to this compound-M1 is significantly higher in tumors compared to plasma. biorxiv.orgresearchgate.net One study noted this conversion is 16-fold higher in tumor environments. researchgate.net This disparity is attributed to higher expression and activity of enzymes like esterases within tumor tissues, which hydrolyze the prodrug into its active form. aacrjournals.org

This targeted activation mechanism achieves two critical goals:

It ensures high concentrations of the potent, active metabolite (this compound-M1) at the tumor site, enabling strong antitumor efficacy. aacrjournals.org

It minimizes the systemic exposure of platelets to this compound-M1 in the circulation, thereby reducing the risk of on-target thrombocytopenia. explorationpub.com

Furthermore, the prodrug itself, this compound, has been designed to have lower cell permeability for platelets compared to cancer cells, adding another layer of selectivity. biorxiv.org This innovative prodrug strategy effectively uncouples the desired on-target effect in cancer cells from the undesirable on-target effect in platelets. aacrjournals.org

CompoundDescriptionKey Preclinical FindingReference
This compound (Pelcitoclax)Phosphate prodrug of a dual Bcl-2/Bcl-xL inhibitor.Designed to have lower cell-permeability in platelets and is preferentially converted in tumor tissue. biorxiv.orgexplorationpub.com
This compound-M1Active metabolite of this compound.Exhibits potent antiproliferative and apoptogenic activity in cancer cells but also higher platelet toxicity. aacrjournals.orgnih.gov
Navitoclax (B1683852) (ABT-263)Reference dual Bcl-2/Bcl-xL inhibitor.Development hampered by dose-limiting, on-target thrombocytopenia. aacrjournals.orgaalto.fi

**5.2. Novel Formulations for Enhanced Pharmacological Profile of this compound

To further refine the therapeutic profile of this compound, research has extended beyond the initial prodrug concept to include advanced formulation strategies. These novel formulations aim to improve the compound's pharmacological properties, enhance its delivery to target tissues, and further mitigate potential toxicities.

A significant advancement in the formulation of this compound is the development of an albumin nanocomplex, referred to as Nano-1252. larvol.compatsnap.comlarvol.com This formulation leverages the natural properties of albumin as a biocompatible and non-immunogenic carrier for drug delivery. researchgate.net The development of Nano-1252 was specifically aimed at reducing the platelet toxicity observed at higher doses of this compound, thereby allowing for potential dose escalation to achieve greater efficacy. patsnap.com

Nano-1252 consists of stable nanoparticles formed due to a strong binding affinity between this compound and albumin. patsnap.com This robust association serves a critical pharmacological purpose: it limits the premature release of this compound and its subsequent conversion to the active, more toxic this compound-M1 form while in circulation. patsnap.com By sequestering the drug within the albumin nanocomplex, the formulation reduces the exposure of circulating platelets to the active compound. Preclinical studies have shown that this nanoformulation reduces the platelet toxicity threshold by fourfold. patsnap.com

The Nano-1252 formulation not only improves the safety profile but also enhances the drug's delivery and accumulation in specific tissues. Preclinical research has demonstrated that Nano-1252 exhibits preferential accumulation in lymphoid organs. larvol.compatsnap.comlarvol.com This targeted delivery is particularly advantageous for treating hematological malignancies that reside or traffic through these tissues.

Research on Mitigating On-Target Pharmacological Effects (e.g., Platelet Impact)

The primary on-target pharmacological effect hindering the development of Bcl-xL inhibitors is thrombocytopenia. aacrjournals.orgnih.gov The entire preclinical development strategy for this compound has been centered on mitigating this specific challenge through a multi-pronged approach.

The foundational element of this strategy is the prodrug design of this compound. As detailed previously, by creating a molecule that is preferentially activated within the tumor microenvironment, a significant degree of platelet sparing is achieved compared to conventional Bcl-xL inhibitors like navitoclax. aacrjournals.orgresearchgate.net Preclinical studies consistently show that this compound is significantly less toxic to platelets than its active metabolite, this compound-M1, and other direct Bcl-2/Bcl-xL inhibitors. researchgate.net

The development of the Nano-1252 albumin nanoformulation represents a second-generation solution to further de-risk platelet toxicity. patsnap.com This formulation builds upon the prodrug principle by adding a layer of control over the drug's release and activation. By containing this compound within a stable nanocomplex, the formulation limits its availability for conversion in the bloodstream, leading to a fourfold reduction in the platelet toxicity threshold. patsnap.com This approach not only enhances the safety profile but also holds the potential to enable higher, more effective dosing regimens. patsnap.com

StrategyMechanismPreclinical OutcomeReference
Prodrug Design (this compound)Phosphate prodrug with low platelet permeability; preferentially converted to active this compound-M1 in tumor tissue.Reduced systemic exposure of platelets to the active metabolite, minimizing thrombocytopenia while maintaining anti-tumor effect. aacrjournals.orgresearchgate.netexplorationpub.com
Albumin Nanoformulation (Nano-1252)Forms a stable nanocomplex with this compound, limiting premature release and conversion in circulation.Reduces platelet toxicity threshold by fourfold; enhances drug accumulation in lymphoid organs, improving efficacy in MCL and MPN models. larvol.compatsnap.comlarvol.com

Collectively, these strategic innovations in prodrug design and advanced nanoformulation demonstrate a rational and effective approach to optimizing the therapeutic index of a dual Bcl-2/Bcl-xL inhibitor, addressing the key challenge of on-target platelet toxicity that has limited previous agents. patsnap.com

Mechanisms of Resistance and Overcoming Strategies Preclinical Focus

Characterization of Intrinsic Resistance Pathways to BCL-2/BCL-xL Inhibition by APG-1252

Intrinsic resistance to BCL-2/BCL-xL inhibition by this compound and its active metabolite this compound-M1 has been characterized across various preclinical cancer models. A prominent mechanism of intrinsic resistance is the upregulation of myeloid cell leukemia 1 (MCL-1), another anti-apoptotic BCL-2 family protein guidetopharmacology.orgwikipedia.orgashpublications.org. Studies in small cell lung cancer (SCLC) cell lines have shown that sensitivity to this compound correlates with higher expression levels of BCL-2, BCL-xL, BCL-2-like protein 11 (BIM), and/or p53 upregulated modulator of apoptosis (PUMA), coupled with lower levels of MCL-1 wikipedia.orgnih.gov. Conversely, SCLC cell lines exhibiting resistance either lack BCL-2/BCL-xL protein expression or demonstrate higher levels of MCL-1 wikipedia.orgnih.gov.

In colorectal cancer (CRC) cell lines, high levels of MCL-1 were significantly correlated with decreased sensitivity to this compound-M1 guidetopharmacology.orgashpublications.org. Furthermore, the ability of this compound-M1 to induce apoptosis was found to be BAX-dependent, as a deficiency of BAX in CRC cells abolished the compound's apoptotic induction guidetopharmacology.org.

In multiple myeloma (MM) cells, intrinsic resistance to the BCL-2-selective inhibitor venetoclax (B612062) can be mediated by the upregulation of BCL-xL or MCL-1, independent of specific genetic hallmarks like t(11;14) translocation wikipedia.org. This compound-M1 has demonstrated the capacity to induce cytotoxicity in MM cell lines that are intrinsically resistant to venetoclax, irrespective of their genetic background or BCL-2:BCL-xL ratio guidetopharmacology.orgwikipedia.orgciteab.com.

The following table summarizes key intrinsic resistance factors and their association with this compound sensitivity:

Resistance FactorCancer Type(s)Impact on this compound SensitivityReference(s)
High MCL-1 levelsSCLC, CRC, MMDecreased sensitivity guidetopharmacology.orgwikipedia.orgashpublications.orgnih.govwikipedia.org
Lack of BCL-2/BCL-xL protein expressionSCLCResistance wikipedia.orgnih.gov
Upregulation of BCL-xL (in venetoclax-resistant MM)MMContributes to resistance to venetoclax, overcome by this compound-M1 guidetopharmacology.orgwikipedia.orgciteab.com
BAX deficiencyCRCAbolishes apoptosis induction guidetopharmacology.org

Exploration of Acquired Resistance Mechanisms in Preclinical Models of this compound Treatment

Preclinical research extensively highlights this compound's role in overcoming acquired resistance to other targeted therapies, rather than detailing mechanisms of acquired resistance to this compound itself. This suggests that this compound's dual inhibition of BCL-2 and BCL-xL positions it as a potential therapeutic agent to circumvent resistance pathways developed against single-target inhibitors or conventional chemotherapy.

For instance, in multiple myeloma, acquired resistance to venetoclax has been linked to ERK activation and increased sequestration of BIM by BCL-xL guidetopharmacology.orgwikipedia.orgciteab.com. This compound-M1 has been shown to significantly reduce MM cell viability in clones with acquired venetoclax resistance by overcoming ERK activation and decreasing BIM sequestration by BCL-xL guidetopharmacology.orgwikipedia.orgciteab.com.

In non-small cell lung cancer (NSCLC) with EGFR mutations, patients frequently develop acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133). This resistance can arise from de novo genomic abnormalities such as C797S mutation, EGFR exon 20 insertion, or MET amplification, among other unknown mechanisms citeab.com. Preclinical models have demonstrated that combination therapies involving this compound can effectively overcome this acquired resistance to osimertinib citeab.comciteab.comfishersci.ca.

Development of Strategies to Counter Resistance in vitro and in vivo

To counter both intrinsic and acquired resistance, several preclinical strategies involving this compound have been explored, primarily focusing on combination therapies.

Combination with MCL-1 Inhibitors: Given the role of MCL-1 upregulation in intrinsic resistance, combining this compound-M1 with selective MCL-1 inhibitors (such as S63845 or AZD5991) has shown synergistic effects. This combination significantly decreased cell survival and enhanced apoptosis in CRC cell lines that were initially insensitive to this compound-M1 due to high MCL-1 levels guidetopharmacology.orgashpublications.org.

Combination with MDM2 Inhibitors: In SCLC, combining this compound with the MDM2 inhibitor APG-115 (alrizomadlin) has demonstrated the ability to overcome intrinsic resistance and sensitize cells to this compound in vitro. This synergy is attributed to reducing the apoptotic threshold or increasing p53 function mims.comwikipedia.orgnih.gov.

Combination with Chemotherapeutic Agents: this compound-M1 has exhibited synergistic activity with various chemotherapeutic drugs in vitro and in vivo.

In gastric cancer cell lines, the combination of this compound-M1 with paclitaxel (B517696) was highly effective in inhibiting cellular proliferation and viability, partly by downregulating MCL-1 nih.gov.

In preclinical xenograft models of EGFR-mutant NSCLC, combination therapy with this compound and chemotherapeutics like cisplatin (B142131) or docetaxel (B913) showed synergistic antitumor activity, achieving significant tumor regression and overcoming osimertinib resistance citeab.comciteab.com.

The combination of this compound and gemcitabine (B846) displayed a synergistic antitumor effect in nasopharyngeal carcinoma, mediated through the JAK-2/STAT3/MCL-1 signaling pathway citeab.comwikidata.orgciteab.comfrontiersin.org.

The following table highlights key combination strategies and their preclinical outcomes:

Combination Agent(s)Cancer Type(s)Mechanism/OutcomeReference(s)
MCL-1 inhibitors (e.g., S63845, AZD5991)CRCSynergistic decrease in cell survival, enhanced apoptosis, overcomes high MCL-1-mediated resistance guidetopharmacology.orgashpublications.org
APG-115 (MDM2 inhibitor)SCLCOvercomes intrinsic resistance, sensitizes cells to this compound by reducing apoptotic threshold or increasing p53 function mims.comwikipedia.orgnih.gov
PaclitaxelGastric CancerPotent inhibition of cellular proliferation and viability, MCL-1 downregulation nih.gov
OsimertinibEGFR-mutant NSCLCSynergistic decrease in survival, enhanced apoptosis, abrogates emergence of acquired resistance to osimertinib citeab.comciteab.com
Cisplatin, DocetaxelNSCLCSynergistic antitumor activity, overcomes acquired osimertinib resistance citeab.com
GemcitabineNasopharyngeal CarcinomaSynergistic antitumor effect via JAK-2/STAT3/MCL-1 signaling citeab.comwikidata.orgciteab.comfrontiersin.org

Prodrug Design: The prodrug nature of this compound, which converts to this compound-M1 in tumors, represents an intrinsic strategy to enhance its therapeutic index by minimizing on-target platelet toxicity (thrombocytopenia) associated with BCL-xL inhibition nih.govmims.comjetir.org. This design allows for better tolerability and potentially higher effective drug concentrations at the tumor site, thereby indirectly contributing to overcoming potential treatment limitations that could lead to resistance or hinder clinical development.

Research Methodologies and Assays Employed in Apg 1252 Studies

Cell Viability and Proliferation Assays (e.g., MTS, CCK-8)

Cell viability and proliferation assays are fundamental for assessing the direct impact of APG-1252 on cancer cell growth. Studies have frequently utilized tetrazolium salt-based assays, such as the water-soluble tetrazolium salt (WST) assay, which includes methods like MTS and CCK-8. These assays measure the metabolic activity of living cells, where cellular dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product, the intensity of which is directly proportional to the number of viable cells mims.comfrontiersin.orgciteab.comguidetopharmacology.org.

Detailed Research Findings:

Growth-Inhibitory Activity: Pelcitoclax (B1192169) (this compound) and its active metabolite this compound-M1 were evaluated for their growth-inhibitory activities in small-cell lung cancer (SCLC) cell lines, including NCI-H146 and NCI-H1963, using WST methods mims.com.

In a cellular proliferation assay, the half-maximal inhibitory concentration (IC₅₀) value of pelcitoclax exceeded 10 µmol/L, while this compound-M1 and the reference BCL-2/BCL-xL inhibitor navitoclax (B1683852) showed IC₅₀ values ranging from 1 to 10 µmol/L mims.com.

The NCI-H146 SCLC cell line demonstrated high sensitivity, with IC₅₀ values of 0.247 µmol/L for pelcitoclax, 0.009 µmol/L for this compound-M1, and 0.050 µmol/L for navitoclax mims.com.

Direct comparisons revealed that this compound-M1 was 4 to 9 times more potent than pelcitoclax in H146 and H1963 cell lines mims.com.

Time- and Dose-Dependent Inhibition: this compound-M1 exhibited time- and dose-dependent proliferation inhibition in SCLC cell lines such as NCI-H446, NCI-H69, and NCI-H146 mims.com.

Leukemia Cell Lines: this compound-12A (a variant or related compound to this compound) was shown to inhibit the growth of five leukemia cell lines in a concentration- or time-dependent manner, assessed by MTS assay.

Colorectal and Gastric Cancer Cell Lines: this compound-M1 (BM-1244) inhibited proliferation in gastric cancer cell lines AGS (IC₅₀ = 1.146 µM) and N87 (IC₅₀ = 0.9007 µM), and sensitive colorectal cancer cell lines (HCC2998, HCT116, SW480).

Table 1: IC₅₀ Values of this compound and Related Compounds in SCLC Cell Lines mims.com

CompoundCell LineIC₅₀ (µmol/L)Assay Method
PelcitoclaxNCI-H1460.247WST methods
This compound-M1NCI-H1460.009WST methods
NavitoclaxNCI-H1460.050WST methods
PelcitoclaxH1963>10WST methods
This compound-M1H19631-10WST methods
NavitoclaxH19631-10WST methods

Apoptosis Detection Methods

This compound is designed to induce apoptosis, and its efficacy is often confirmed through various apoptosis detection methods.

Flow Cytometry (e.g., Annexin (B1180172) V, Hoechst Staining)

Flow cytometry is a widely used technique to quantify apoptotic cells by detecting changes in cell membranes and DNA content.

Detailed Research Findings:

Annexin V Staining: this compound-M1 significantly increased Annexin V-positive, apoptotic cells in SCLC cell lines mims.com.

In the SCLC NCI-H446 cell line, a significant increase in Annexin V-positive cells was observed after 2 hours of this compound-M1 treatment, extending to 60% of apoptotic cells over 24 hours mims.com.

this compound-M1 induced apoptosis from 34.79% to 58.58% when its concentration increased from 50 to 200 nmol/L in SCLC cell lines mims.com.

In acute myeloid leukemia (AML) HL-60 cells, treatment with this compound-12A resulted in a dramatic increase in Annexin V-positive cells in a dose-dependent manner. Time course analysis showed approximately 47% cell death at 24 hours with 10 µmol/L this compound-12A.

Hoechst Staining: Hoechst 33342 staining was employed to visualize nuclear condensation, a hallmark of apoptosis.

In HL-60 cells treated with this compound-12A, nuclear condensation and fragmentation were observed, indicating apoptosis. Normal cells showed large, round nuclei with regular contours, while treated cells exhibited smaller nuclei, condensed chromatin, and intense fluorescence.

Cytochrome c Staining: Flow cytometry was also used to analyze anti-cytochrome c complex antibody staining, suggesting the release of cytochrome c into the cytoplasm as an indicator of mitochondrial outer membrane permeabilization during apoptosis mims.com.

Table 2: Apoptosis Induction by this compound-M1 in NCI-H446 Cells mims.com

This compound-M1 Concentration (nmol/L)% Apoptotic Cells (Annexin V-positive)
5034.79
20058.58

Immunoblotting for Apoptotic Markers (Caspases, PARP, Cytochrome c)

Immunoblotting (Western Blotting) is widely used to detect the proteolytic cleavage and activation of caspases and their substrates, as well as the release of pro-apoptotic proteins from mitochondria.

Detailed Research Findings:

Caspase Activation: this compound-M1 treatment led to caspase-3/7 activation in SCLC cell lines such as NCI-H446, NCI-H69, and NCI-H146 mims.com.

this compound-M1 rapidly induced cleavage of caspase-8 and caspase-3 in sensitive colorectal cancer (CRC) cell lines like HCT116 and HCC2998.

In HL-60 cells, this compound-12A induced caspase-dependent apoptosis, evidenced by cleaved caspase-3 activation.

BM-1244 (this compound-M1) activated caspase proteins in AGS and N87 cell lines.

PARP Cleavage: Cleavage of PARP-1 (Poly (ADP-ribose) polymerase-1), a substrate of activated caspases, was observed.

this compound-M1 induced PARP cleavage in HCT116 and HCC2998 cells.

In HL-60 cells, this compound-12A caused PARP cleavage.

Cytochrome c and Smac Release: The release of cytochrome c and Smac (second mitochondrial activator of caspase) from mitochondria into the cytosol is a critical event in the intrinsic apoptotic pathway.

this compound-M1 rapidly induced the release of cytochrome c and Smac from mitochondria in HCT116 and HCC2998 cells.

this compound-12A targeted mitochondria and induced cytochrome c release in HL-60 cells.

BM-1244 (this compound-M1) induced cytochrome c release in AGS and N87 cell lines.

Protein Interaction and Expression Analyses

Understanding how this compound modulates protein interactions and expression is key to elucidating its mechanism of action as a BCL-2/BCL-xL inhibitor.

Co-immunoprecipitation and Western Blotting

Co-immunoprecipitation (Co-IP) is a powerful technique used to identify and confirm protein-protein interactions within a living cell, often followed by Western blotting to detect the co-precipitated proteins. Western blotting is also used independently to assess changes in protein expression levels.

Detailed Research Findings:

Disruption of BCL-xL Complexes: Pelcitoclax (this compound) disrupted BCL-xL:BIM and BCL-xL:PUMA complexes in lung and gastric cancer patient-derived xenograft (PDX) models and cell lines mims.com. This disruption is a direct consequence of its inhibitory action on BCL-xL, allowing pro-apoptotic proteins like BIM and PUMA to initiate apoptosis.

MCL-1 Modulation:

While this compound-M1 generally decreased BCL-2+BCL-xL:BIM complexes, it simultaneously increased MCL-1:BIM complexes, suggesting MCL-1 as a potential resistance factor mims.com.

Combined with taxanes, pelcitoclax enhanced antitumor activity by downregulating the antiapoptotic protein myeloid cell leukemia-1 (MCL-1) mims.com.

MCL-1 levels were found to critically impact the sensitivities of human colorectal cancer cells to this compound-M1. This compound-M1 decreased MCL-1 levels in HCC2998 cells starting at 8 hours.

BAX/BAK Dependence: Pelcitoclax exhibited strong BAX/BAK-dependent antiproliferative and apoptogenic activity mims.com. Deficiency of BAX in CRC cells abolished this compound-M1's ability to induce apoptosis, indicating that this compound-M1 induces BAX-dependent apoptosis.

Expression Levels of Apoptotic Proteins: Western blotting was used to analyze the levels of various proteins. For instance, BM-1244 (this compound-M1) did not alter the levels of BCL-2, BCL-xL, BIM, BAX, DR4, DR5, and LC3 II in HCT116 cells, but it increased the level of MCL-1 and BID from 2 to 24 hours in some contexts.

ELISA-based Assays (e.g., BCL-xL:BIM Complex Disruption)

Enzyme-linked immunosorbent assay (ELISA) based methods, particularly advanced ELISA, have been used to quantify the disruption of protein complexes.

Detailed Research Findings:

BCL-2/BCL-xL:BIM Complex Disruption: Advanced ELISA was employed to perform protein complex analysis using a panel of solid tumor cell lines treated with this compound-M1 mims.com.

This analysis revealed a generally dose-dependent decrease in BCL-2+BCL-xL:BIM complexes mims.com.

Conversely, treatment with this compound-M1 simultaneously increased MCL-1:BIM complexes, providing insights into potential resistance mechanisms mims.com.

The induction of apoptosis by this compound-M1 paralleled the disruption and decreases of BCL-xL:BIM and BCL-xL:PUMA complexes in treated cells mims.com.

Table 3: Impact of this compound-M1 on BCL-2 Family Protein Complexes (ELISA-based Analysis) mims.com

Complex AnalyzedEffect of this compound-M1 Treatment
BCL-2+BCL-xL:BIMDose-dependent decrease
MCL-1:BIMSimultaneous increase
BCL-xL:PUMADisruption and decrease

Q & A

Q. What is the molecular mechanism of APG-1252 in inducing apoptosis in cancer cells?

this compound selectively inhibits Bcl-xL and Bcl-2, anti-apoptotic proteins overexpressed in cancer cells. By binding to these proteins, it restores the apoptotic cascade via mitochondrial pathway activation. Preclinical studies in SCLC, lymphoma, and colon cancer models demonstrate dose-dependent apoptosis induction . Researchers should validate this mechanism using flow cytometry (e.g., Annexin V/PI staining) and Western blotting for cleaved caspase-3/9 in target cell lines.

Q. How do preclinical models inform this compound dosing strategies for clinical trials?

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models revealed that intermittent dosing (e.g., 72-hour intervals) reduces platelet toxicity while maintaining efficacy. For example, platelet counts recover within 72 hours post-administration in murine models . Methodologically, researchers should integrate PK/PD modeling with toxicity biomarkers (e.g., platelet monitoring) during Phase I trials to optimize dosing schedules.

Q. What are the key biomarkers for assessing this compound efficacy in solid tumors?

Biomarkers include Bcl-xL/Bcl-2 expression levels (via IHC or RNA-seq), circulating tumor DNA (ctDNA) for mutation tracking, and platelet counts for toxicity monitoring. Clinical trials in NSCLC and SCLC patients utilized these biomarkers to correlate drug exposure with tumor response .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical efficacy data for this compound?

While this compound shows broad anti-tumor activity in preclinical models (e.g., TNBC, ALL), clinical responses may vary due to tumor heterogeneity. To address this, use patient-derived xenografts (PDXs) or organoids that mirror clinical tumor microenvironments. Additionally, stratify clinical trial participants by Bcl-xL expression levels and prior treatment history to identify responsive subgroups .

Q. What methodologies are recommended for designing combination therapies with this compound?

this compound synergizes with osimertinib (EGFR inhibitor) in NSCLC and paclitaxel in SCLC. For trial design:

  • Use factorial design to test individual vs. combined efficacy.
  • Monitor overlapping toxicities (e.g., thrombocytopenia with chemotherapy).
  • Employ longitudinal ctDNA analysis to track clonal evolution under combination pressure .

Q. How can thrombocytopenia risk be mitigated in this compound clinical trials?

Preclinical data show that intermittent dosing reduces platelet toxicity. In clinical settings:

  • Implement real-time platelet monitoring via complete blood counts (CBCs).
  • Adjust dosing intervals based on individual PK profiles.
  • Explore biomarkers like Bcl-xL expression in megakaryocytes to predict susceptibility .

Q. What statistical approaches are optimal for analyzing this compound trial data with small sample sizes?

For early-phase trials (e.g., Phase I/II), use Bayesian adaptive designs to dynamically adjust dosing and cohort allocation. For survival endpoints (OS/PFS), apply Cox proportional hazards models with stratification by biomarker status. Address missing data via multiple imputation or sensitivity analyses .

Data and Validation Questions

Q. How should researchers validate this compound’s target engagement in vivo?

Use pharmacodynamic assays such as:

  • BH3 profiling to measure mitochondrial priming.
  • PET imaging with radiolabeled Bcl-xL inhibitors.
  • Ex vivo tumor biopsies to quantify apoptotic markers post-treatment .

Q. What in vitro assays best predict this compound resistance mechanisms?

Establish long-term cultures of this compound-treated cell lines and perform CRISPR screens to identify resistance-associated genes (e.g., MCL-1 upregulation). Validate findings using RNAi knockdown or overexpression models .

Ethical and Regulatory Considerations

Q. How should informed consent address this compound’s investigational status in early-phase trials?

Clearly disclose risks of thrombocytopenia and unproven efficacy. Include provisions for biomarker testing and data sharing. Reference the CRADA with the NCI as a validation of collaborative oversight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.